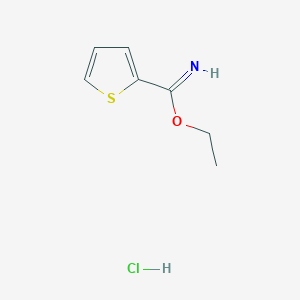

Ethyl thiophene-2-carboximidate hydrochloride

Descripción general

Descripción

Ethyl thiophene-2-carboximidate hydrochloride is a heterocyclic organic compound that features both thiophene and imidate ester functional groups. This compound is known for its diverse reactivity, making it a valuable building block in synthetic organic chemistry.

Métodos De Preparación

Ethyl thiophene-2-carboximidate hydrochloride is typically synthesized through the Pinner reaction. This involves the reaction of thiophene-2-carbonitrile with ethanol in the presence of dry hydrogen chloride gas. The reaction proceeds through the formation of an imidate ester intermediate, which is subsequently protonated and isolated as the hydrochloride salt. Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Ethyl thiophene-2-carboximidate hydrochloride undergoes various types of chemical reactions, including:

Cyclization Reactions: It readily undergoes cyclization with dinucleophiles such as hydrazines, thioureas, and amino acids to form a range of heterocyclic systems.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the imidate ester group is replaced by other nucleophiles.

Hydrolysis: It can be hydrolyzed to form esters and amides under acidic or basic conditions.

Common reagents used in these reactions include hydrazines, thioureas, and various acids and bases. The major products formed from these reactions are often heterocyclic compounds, which are valuable in various applications.

Aplicaciones Científicas De Investigación

Ethyl thiophene-2-carboximidate hydrochloride has diverse applications in scientific research, including:

Drug Discovery: It serves as a precursor for synthesizing various heterocyclic compounds, which are prevalent structural motifs in pharmaceuticals.

Material Synthesis: The compound is used in the synthesis of materials with specific electronic properties, such as organic semiconductors.

Catalysis: It acts as a catalyst in various organic reactions, enhancing the efficiency and selectivity of these processes.

Mecanismo De Acción

The mechanism of action of ethyl thiophene-2-carboximidate hydrochloride involves its reactivity as an electrophile. The imidate ester group can undergo addition reactions with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .

Comparación Con Compuestos Similares

Ethyl thiophene-2-carboximidate hydrochloride can be compared with other thiophene derivatives, such as:

Thiophene-2-carboxylic acid: Unlike this compound, this compound lacks the imidate ester group, making it less reactive in certain cyclization reactions.

Thiophene-2-carbonitrile: This compound is a precursor in the synthesis of this compound and has different reactivity due to the presence of the nitrile group.

The uniqueness of this compound lies in its dual functional groups, which provide diverse reactivity and make it a versatile building block in synthetic chemistry.

Actividad Biológica

Ethyl thiophene-2-carboximidate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities, supported by data tables and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving thiophene derivatives. The synthesis typically includes the reaction of thiophene-2-carboxylic acid with ethyl amines under acidic conditions to yield the hydrochloride salt form. The compound's structure is characterized by the presence of a thiophene ring, which contributes to its biological properties.

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

- Antioxidant Activity : Research indicates that compounds with similar structures show significant antioxidant properties. For instance, studies have demonstrated that derivatives of thiophene exhibit scavenging effects against free radicals, which are crucial for mitigating oxidative stress in biological systems .

- Antibacterial Activity : this compound has been tested against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

- Anticancer Activity : Some derivatives of thiophene compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy. For instance, triazolothiadiazine derivatives, closely related to ethyl thiophene-2-carboximidate, showed significant inhibition of cancer cell proliferation in studies involving HepG2 liver cancer cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its derivatives:

Case Study 1: Antioxidant Properties

A study investigated the antioxidant activity of various thiophene derivatives, including this compound. The results indicated that these compounds effectively scavenged DPPH radicals and reduced lipid peroxidation in cellular models, highlighting their potential for therapeutic use in oxidative stress-related diseases .

Case Study 2: Antibacterial Efficacy

In a comparative study of synthesized compounds against bacterial strains, this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method revealed zones of inhibition that were comparable to standard antibiotics, suggesting its viability as a candidate for developing new antibacterial agents .

Case Study 3: Anticancer Activity

Research focused on the anticancer potential of this compound derivatives demonstrated significant cytotoxic effects on HepG2 liver cancer cells. The compounds induced apoptosis through mechanisms involving caspase activation and cell cycle arrest at the G2/M phase, providing insights into their potential as anticancer therapeutics .

Propiedades

IUPAC Name |

ethyl thiophene-2-carboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS.ClH/c1-2-9-7(8)6-4-3-5-10-6;/h3-5,8H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISYDOWSZJJYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.